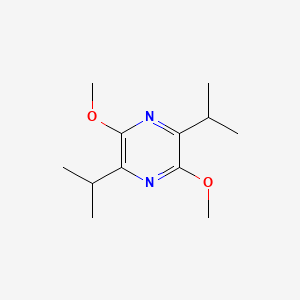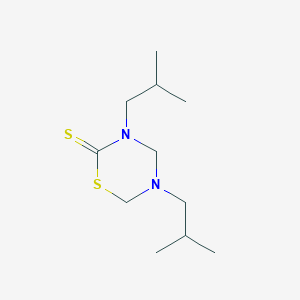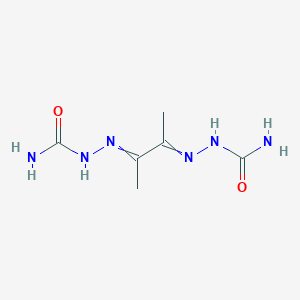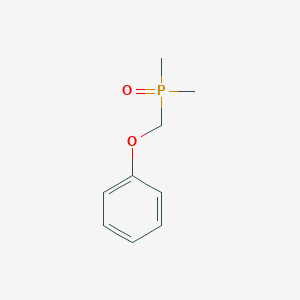
2,5-Cyclohexadien-1-one, 2-methoxy-4-methylene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Cyclohexadien-1-one, 2-methoxy-4-methylene- is an organic compound with the molecular formula C8H8O2 It is a derivative of cyclohexadienone, characterized by the presence of a methoxy group and a methylene group attached to the cyclohexadienone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadien-1-one, 2-methoxy-4-methylene- can be achieved through several methods. One common approach involves the photochemical rearrangement of 2-methoxy-4-methyl-4-phenyl-2,5-cyclohexadienone. This reaction is typically carried out in methanol or benzene under irradiation with a mercury lamp . Another method involves the Birch reduction of methyl 3-phenylbenzoate followed by alkylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale photochemical reactors to ensure efficient conversion and high yields. The choice of solvent and reaction conditions is optimized to minimize side reactions and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Cyclohexadien-1-one, 2-methoxy-4-methylene- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into cyclohexenone derivatives.
Substitution: The methoxy and methylene groups can participate in substitution reactions, leading to the formation of various substituted cyclohexadienones.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid and hydrogen peroxide are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride can be employed for reduction reactions.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions include epoxides, cyclohexenones, and various substituted cyclohexadienones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,5-Cyclohexadien-1-one, 2-methoxy-4-methylene- has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2,5-Cyclohexadien-1-one, 2-methoxy-4-methylene- involves its ability to undergo photochemical and oxidative reactions. These reactions can generate reactive intermediates that interact with molecular targets, leading to various chemical transformations. The compound’s methoxy and methylene groups play a crucial role in its reactivity and the formation of specific products .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4-methoxy-4-methyl-
- 2,6-Di-tert-butyl-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one
Uniqueness
2,5-Cyclohexadien-1-one, 2-methoxy-4-methylene- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both methoxy and methylene groups allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.
Properties
CAS No. |
55182-58-6 |
|---|---|
Molecular Formula |
C8H8O2 |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
2-methoxy-4-methylidenecyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C8H8O2/c1-6-3-4-7(9)8(5-6)10-2/h3-5H,1H2,2H3 |
InChI Key |
ANUKRSLZKUIBBN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C)C=CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,8-Dihydro-6H-indeno[4,5-b]thiophene](/img/structure/B14644545.png)



![3-chloro-N-[4-(3-chloropropanoylamino)butyl]propanamide](/img/structure/B14644585.png)





![[tert-butyl(nitroso)amino]methyl acetate](/img/structure/B14644615.png)



